5-methyl-1-phenyl-1H-pyrazol-4-amine
Overview
Description
5-Methyl-1-phenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by a five-membered ring structure containing two nitrogen atoms and a phenyl group, making it a valuable scaffold in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of pharmacological effects, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-methyl-1-phenyl-1H-pyrazol-4-amine . For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s action and efficacy could be influenced by factors such as pH and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
5-methyl-1-phenyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating the production of reactive oxygen species (ROS) and other related biomolecules . These interactions can lead to changes in the biochemical pathways, affecting cellular metabolism and overall cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the production of ROS and other metabolites . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound within specific subcellular compartments can also affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1-phenyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the condensation of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction typically yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature environments.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Substituted pyrazoles with various functional groups
Scientific Research Applications
5-Methyl-1-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound shares a similar pyrazole core structure but differs in the substitution pattern.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another closely related compound with a different substitution on the phenyl ring.
Uniqueness
5-Methyl-1-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-1-phenylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBWNUOHCWCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630469 | |
Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103095-52-9 | |
Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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